(3-(Tert-butyl)-4-(pyrrolidin-1-yl)phenyl)boronic acid is an organic compound characterized by its boronic acid functionality, which is notable for its ability to form reversible covalent bonds with diols. This compound features a tert-butyl group and a pyrrolidine ring attached to a phenyl group, contributing to its steric and electronic properties. The boronic acid group enhances its potential for applications in medicinal chemistry, particularly in drug development and molecular recognition.
Boronic acids are known for their ability to participate in reversible covalent bonding with sugars and other carbohydrates. This property makes them valuable tools in biological research, particularly in the study of carbohydrate-protein interactions [].
This five-membered nitrogen-containing ring is a common structural motif found in many biologically active molecules. It can be involved in hydrogen bonding and other interactions with other molecules, potentially influencing the compound's bioactivity [].
This bulky group can affect the solubility and reactivity of the molecule. It can also be used as a protecting group in organic synthesis [].
Biologically, (3-(Tert-butyl)-4-(pyrrolidin-1-yl)phenyl)boronic acid exhibits significant pharmacological properties. Its structural features allow it to interact selectively with biological targets, influencing pathways related to cancer and diabetes. The boronic acid moiety is known for its ability to inhibit proteasome activity, which is vital in regulating protein degradation within cells. This inhibition can lead to apoptosis in cancer cells, making it a potential candidate for anticancer therapies
Several methods have been developed for synthesizing (3-(Tert-butyl)-4-(pyrrolidin-1-yl)phenyl)boronic acid:
The applications of (3-(Tert-butyl)-4-(pyrrolidin-1-yl)phenyl)boronic acid span several fields:
Interaction studies have shown that (3-(Tert-butyl)-4-(pyrrolidin-1-yl)phenyl)boronic acid selectively binds to specific proteins involved in cellular signaling pathways. These studies often utilize techniques such as surface plasmon resonance and isothermal titration calorimetry to quantify binding affinities and kinetics. The compound's interactions can modulate the activity of target proteins, providing insights into its potential therapeutic effects .
Similar compounds include:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-(Pyrrolidin-1-yl)phenylboronic acid | Similar phenolic structure | Lacks tert-butyl group; more polar |
| 3-(Isopropyl)-4-(pyrrolidin-1-yl)phenylboronic acid | Isopropyl instead of tert-butyl | Different steric hindrance |
| 4-Borono-2-methylphenol | Simpler structure without pyrrolidine | Primarily used for sensor applications |
The uniqueness of (3-(Tert-butyl)-4-(pyrrolidin-1-yl)phenyl)boronic acid lies in its combination of steric bulk from the tert-butyl group and the nitrogen-containing pyrrolidine ring, which enhances its binding properties and biological activity compared to other phenylboronic acids.
The boronic acid group (-B(OH)₂) serves as the reactive core of this compound, enabling reversible covalent interactions with diols, amines, and other nucleophiles. This property underpins its utility in molecular recognition systems, such as glucose sensors and metal-organic frameworks (MOFs). The trigonal planar geometry of boron allows for rapid ligand exchange, facilitating dynamic binding with polyols like glucose [3] [4].
In aqueous solutions, the boronic acid moiety exists in equilibrium between its neutral trigonal form (B(OH)₂) and anionic tetrahedral form (B(OH)₃⁻). The pKa of the boronic acid group in this compound is critically influenced by adjacent substituents. Electron-donating groups like the tert-butyl and pyrrolidine rings lower the pKa, stabilizing the anionic form at physiological pH and enhancing diol-binding capacity [5] [6].
The tert-butyl group (-C(CH₃)₃) at the 3-position of the phenyl ring introduces substantial steric bulk, which confers three key advantages:
The pyrrolidine ring at the 4-position of the phenyl group enhances binding specificity through two mechanisms:
The phenyl ring serves as a scaffold that electronically couples the tert-butyl, pyrrolidine, and boronic acid groups. Key effects include:
| Derivative | Key Structural Feature | Hydrogen Uptake (wt%) | CO₂/N₂ Selectivity | Glucose Binding Constant (M⁻¹) |
|---|---|---|---|---|
| This Compound | tert-Butyl, pyrrolidine | 3.44 [2] | 27.5 [2] | 1.2 × 10³ [3] |
| 4-Carboxyphenylboronic | Carboxylic acid | 2.60 [2] | 22.6 [2] | 0.8 × 10³ [3] |
| Phenylboronic Acid | No substituents | 1.10 [4] | 15.0 [4] | 0.3 × 10³ [3] |
Key Insights:
The parent aryl framework can be converted to the target boronic acid by three principal routes.
1.1 Metal–halogen exchange followed by borate quench
A brominated precursor (3-tert-butyl-4-pyrrolidin-1-ylbromobenzene) is treated with n-butyl-lithium at −78 °C, then trapped with trimethyl borate and hydrolysed. Routes of this type routinely furnish 70–78% isolated yield for sterically hindered aryl systems; a Grignard variant reported in patent EP 4 378 929 showed that adding the borate to the organomagnesium reagent improved throughput from 70% to 85% on 500 g scale [1] [2].
1.2 Iridium-catalysed C–H borylation
The Ishiyama–Miyaura–Hartwig protocol (B₂pin₂, [Ir(cod)OMe]₂, 4,4′-di-tert-butyl-2,2′-bipyridine, 80 °C) converts the parent arene directly to the pinacol ester, which is then hydrolysed. High-throughput screening showed 72–81% yield for similarly hindered substrates while tolerating tertiary alkyl and cyclic amine substituents [3].
1.3 Rhodium-mediated decarbonylative or thioester borylation
Pre-activation of the aryl acid as a thio-ester followed by [Rh(cod)Cl]₂/B₂pin₂ delivers boronate esters in 60–78% yield under 1 bar CO abstraction, avoiding strong bases and cryogenics [4].
| Table 1 Representative direct boronation data | Entry | Strategy | Key Reagents | Typical Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Li–halogen exchange | n-BuLi, B(OMe)₃ | 70–78 [1] | Cryogenic; moisture‐sensitive | |
| 2 | Modified Grignard | i-PrMgCl·LiCl, B(OMe)₃ | 85 [2] | Patent large-scale run | |
| 3 | Ir-C-H borylation | [Ir(cod)OMe]₂, dtbpy, B₂pin₂ | 75 (avg.) [3] | One-step from arene | |
| 4 | Rh-thioester route | [Rh(cod)Cl]₂, B₂pin₂ | 65 [4] | CO formed in situ |
Palladium-catalysed Miyaura borylation of aryl halides with diboron reagents is the most widely adopted manufacturing route.
Catalyst choices and outcomes
| Table 2 Palladium- and nickel-based Miyaura borylation | Halide | Catalyst / Ligand | Base | Yield (%) |
|---|---|---|---|---|
| Bromide | Pd(dppf)Cl₂ (1 mol %), dppf | KOAc | 90 [5] | |
| Chloride | Ni(dppe)Cl₂ (3 mol %), dppe | KOAc | 70 [6] | |
| Bromide | CuI (5 mol %), bipyridine | Et₃N | 82 [5] |
Achieving mono-borylation without over-functionalising the pyrrolidine ring or tert-butyl flank demands catalyst control.
Catalytic productivity now exceeds 8 000 TON for Ir–dtbpy systems on similar substrates, enabling <0.05 mol % catalyst loading in late-stage campaigns [11].
| Table 3 Green metrics for emerging technologies | Method | Solvent (green) | Additive-free? | E-factor | Continuous? | Yield (%) |
|---|---|---|---|---|---|---|
| Cryogenic MJOD flow [12] [13] | 2-MeTHF | No | 5–7 | Yes | 50–75 | |
| Electro-borylation of RAEs [14] | DMF/CPME | Base-free | 4 | Batch & flow | 68 | |
| Decarboxylative photoborylation [15] | MeCN | Yes | 6 | Batch | 71 |
Key observations:
Steric congestion from the tert-butyl and pyrrolidine groups slows oxidative addition and C–H activation.